molecular formula C23H27ClFN3O4S2 B2983406 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1177367-07-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No.: B2983406
CAS No.: 1177367-07-5
M. Wt: 528.05
InChI Key: TWFAQRBJVRHWKK-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position. The compound features a propanamide backbone functionalized with a phenylsulfonyl group and a 3-morpholinopropylamine moiety. The compound is commercially available for research purposes, as noted in supplier catalogs .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2.ClH/c24-19-8-4-9-20-22(19)25-23(32-20)27(12-5-11-26-13-15-31-16-14-26)21(28)10-17-33(29,30)18-6-2-1-3-7-18;/h1-4,6-9H,5,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFAQRBJVRHWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that integrates a fluorinated benzothiazole ring, a morpholinopropyl chain, and a phenylsulfonamide moiety, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H25ClFN3O2SC_{22}H_{25}ClFN_3O_2S, with a molecular weight of approximately 449.97 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC22H25ClFN3O2S
Molecular Weight449.97 g/mol
CAS Number1216907-89-9
PurityTypically 95%

Research indicates that this compound exhibits several biological activities attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by activating the p53 pathway, leading to mitochondrial dysfunction and subsequent cell death.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens, indicating potential applications in treating infections.

Pharmacological Effects

The biological activities of this compound have been explored through various in vitro and in vivo studies. Some notable findings include:

  • Antitumor Activity : In cellular models, the compound demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in experimental models, which may be beneficial for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds within the benzothiazole class:

  • Antibacterial and Antifungal Properties : A study reported that derivatives of benzothiazole exhibited broad-spectrum antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL for effective compounds against tested organisms .
  • Neuroprotective Effects : Research on related thiazole compounds indicated their potential neuroprotective effects in models of ischemia/reperfusion injury, demonstrating significant attenuation of neuronal injury .
  • Selective Enzyme Inhibition : Specific derivatives were found to inhibit T-cell proliferation with high selectivity, indicating their potential use in immunomodulatory therapies .

Summary of Biological Activity

The biological activity of this compound is primarily driven by its structural features that facilitate interactions with various biological targets. Its potential applications span across oncology and infectious disease treatment, making it a compound of interest for further research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole- and thiazole-containing propanamide derivatives. Below is a detailed comparison with analogs highlighted in the evidence, focusing on structural features, substituent effects, and inferred pharmacological implications.

Substituent Variations on the Benzothiazole/Thiazole Ring

  • Fluorine vs. Chlorine/Nitro Substituents: The target compound’s 4-fluorobenzo[d]thiazol-2-yl group distinguishes it from analogs like N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)propanoic acid derivatives (), which feature a 4-chlorophenyl substitution. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine . N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives () incorporate a nitro group, which is strongly electron-withdrawing and may influence redox properties or target binding compared to fluorine .

Aminoalkyl Chain Modifications

  • Morpholinopropyl vs. Dimethylaminopropyl Groups: The 3-morpholinopropylamine side chain in the target compound contrasts with N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (). Morpholine rings improve water solubility and may modulate pharmacokinetics compared to dimethylamino groups, which are more lipophilic .

Sulfonyl and Sulfonamide Functionalities

  • The 3-(phenylsulfonyl)propanamide moiety in the target compound is structurally analogous to sulfonamide-containing derivatives like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides ().

Structural and Functional Comparison Table

Compound Name / ID Benzothiazole/Thiazole Substituent Aminoalkyl Chain Sulfonyl/Sulfonamide Group Notable Properties/Activities Reference
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride 4-Fluorobenzo[d]thiazol-2-yl 3-Morpholinopropyl 3-Phenylsulfonyl Commercial availability
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (ID 1052541-49-7) 6-Fluorobenzo[d]thiazol-2-yl 3-Dimethylaminopropyl None Lipophilic side chain
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride 6-Nitrobenzo[d]thiazol-2-yl 3-Dimethylaminopropyl None (thioether group) Electron-withdrawing nitro group
4-(4-Chlorophenylsulfonyl)benzoic acid hydrazide derivatives 4-Chlorophenylsulfonyl Hydrazide 4-Chlorophenylsulfonyl Tautomerism observed in triazoles
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9, ) 4-Phenylthiazol-2-yl None None Activity scores: 3, 4, 3 (unspecified assay)

Key Observations

  • Electron-Withdrawing Groups : Fluorine and nitro substituents on the benzothiazole ring may enhance stability and target interaction compared to chlorine .
  • Aminoalkyl Chains: Morpholinopropyl groups likely improve solubility, whereas dimethylaminopropyl chains increase lipophilicity, affecting membrane permeability .
  • Sulfonyl vs.

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